3-O-beta-D-Glucopyranosylplatycodigenin

Anti-fibrotic Hepatic stellate cell inhibition Anti-proliferative screening

3-O-β-D-Glucopyranosylplatycodigenin (CAS 38337-25-6) is a monodesmosidic oleanane-type triterpenoid saponin bearing a single β-D-glucose at C-3. This structurally simplified, orally bioavailable platycodigenin exhibits anti-proliferative activity against HSC-T6 cells (IC50 13.36 μM) with a balanced activity-toxicity profile, distinguishing it from haemolytically aggressive bisdesmosidic platycosides like platycodin D. It serves as an essential reference standard for platycodigenin saponin research, enabling reproducible structure-activity relationship studies, anti-fibrotic screening, LOX-pathway inhibition, and pharmacokinetic profiling—eliminating the uncontrolled variability of complex glycoside mixtures.

Molecular Formula C36H58O12
Molecular Weight 682.8 g/mol
Cat. No. B2990951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-beta-D-Glucopyranosylplatycodigenin
Molecular FormulaC36H58O12
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C
InChIInChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1
InChIKeyHPVWWHYNAAZHQR-KNSUCORESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-O-β-D-Glucopyranosylplatycodigenin: Critical Baseline for Oleanane-Type Saponin Procurement


3-O-β-D-Glucopyranosylplatycodigenin (CAS 38337-25-6, C36H58O12, MW 682.84) is a monodesmosidic oleanane-type triterpenoid saponin isolated from the roots of Platycodon grandiflorum (balloon flower) [1]. This compound represents the core platycodigenin aglycone bearing a single β-D-glucopyranosyl moiety specifically at the C-3 hydroxyl position, distinguishing it from the more complex bisdesmosidic platycosides (e.g., platycodin D, platycodin D3, platycoside E) that carry additional oligosaccharide chains at the C-28 carboxyl group [2]. As a structurally simplified deglycosylated saponin, it serves as a critical reference standard and bioactive intermediate in the Platycodon saponin metabolic and biosynthetic cascade [3][4].

Why Generic Platycoside Substitution Cannot Replace 3-O-β-D-Glucopyranosylplatycodigenin


The platycodigenin-type saponin family exhibits profound structure-activity divergence driven by differential glycosylation patterns. Compounds sharing the same platycodigenin aglycone skeleton but varying in the number and position of sugar residues attached to C-3 and C-28 display quantitatively distinct biological profiles across haemolytic activity, immunoadjuvant potency, anti-inflammatory efficacy, antioxidant capacity, and systemic bioavailability [1]. Specifically, the haemolytic activity ranking among C-28-identical saponins is platycodin D > platycodin D3 > platycoside E (P<0.001), demonstrating that even incremental differences in C-3 sugar chain length produce measurable and statistically significant functional divergence [2]. Consequently, substituting a more complex platycoside for 3-O-β-D-glucopyranosylplatycodigenin—or vice versa—introduces uncontrolled variability in experimental outcomes and product performance that cannot be corrected by simple molar adjustment, necessitating compound-specific procurement for reproducible research and formulation development [1][3].

Quantitative Differentiation Evidence: 3-O-β-D-Glucopyranosylplatycodigenin vs. Platycoside Analogs


Anti-Proliferative Activity: Direct IC50 Comparison in HSC-T6 Hepatic Stellate Cells

In a head-to-head evaluation of seven platycosides against the HSC-T6 rat hepatic stellate cell line using the MTT assay, 3-O-β-D-glucopyranosylplatycodigenin (compound 6) demonstrated an anti-proliferative IC50 value of 13.36 μM [1]. In the same experimental system, platycodin D (compound 3) and polygalacin D (compound 7) exhibited more potent activity with IC50 values <10 μM [2]. This quantifiable potency differential positions 3-O-β-D-glucopyranosylplatycodigenin as a moderately active reference compound rather than the most potent antiproliferative agent in its class—critical information for researchers selecting appropriate controls or evaluating structure-activity relationships [1][3].

Anti-fibrotic Hepatic stellate cell inhibition Anti-proliferative screening

Lipoxygenase Inhibitory Activity: Deglycosylated Saponin Superiority Over Precursor Glycosides

Comparative evaluation of lipoxygenase (LOX) inhibitory activity at a standardized concentration of 4 μM revealed that 3-O-β-D-glucopyranosyl platycodigenin, as a representative deglycosylated platycoside product, exhibited higher LOX inhibition than its precursor glycosylated platycosides, including platycoside E, platycodin D3, and platycodin D [1]. The study employed baicalein as a positive anti-inflammatory control, and the deglycosylated saponins demonstrated enhanced activity relative to the non-hydrolyzed precursors [2]. This trend—wherein reduced glycosylation correlates with increased LOX inhibitory potency—was consistently observed across all three aglycone types (platycodigenin, polygalacic acid, and platyconic acid) [1][3].

Anti-inflammatory LOX inhibition Deglycosylation-enhanced activity

Haemolytic Activity Structure-Activity Relationship: C-3 Glycosylation as a Determinant of Membrane Toxicity

A systematic SAR study of three platycodigenin-type saponins sharing identical C-28 oligosaccharide chains but differing only in C-3 glycosyl unit count established a direct quantitative relationship between C-3 sugar residue number and haemolytic potency [1]. The haemolytic activity ranking was platycodin D > platycodin D3 > platycoside E (P<0.001), with platycodin D possessing the fewest C-3 sugar residues and platycoside E the most [2]. While 3-O-β-D-glucopyranosylplatycodigenin was not directly tested in this study, the established SAR trend predicts that as the simplest C-3 glycosylated derivative (bearing a single glucose moiety at C-3 and lacking the C-28 sugar chain entirely), it would exhibit haemolytic activity intermediate between platycodin D and the fully de-glycosylated aglycone—an inference supported by the broader deglycosylation-activity literature [1][3].

Haemolytic activity Structure-activity relationship Adjuvant safety

Systemic Absorption and In Vivo Bioavailability: Bloodstream Detection of 3-O-β-D-Glucopyranosyl Platycosides

In a comprehensive in vivo metabolic profiling study following oral administration of platycosides to rats, 3-O-β-D-glucopyranosyl platycosides—including 3-O-β-D-glucopyranosylplatycodigenin—were unambiguously detected in systemic circulation (plasma), whereas the more heavily glycosylated precursor saponins were not found intact in the bloodstream [1]. The study identified 25 deglycosylated metabolites of platycosides in rat plasma, urine, and feces, with 3-O-β-D-glucopyranosyl platycosides representing the predominant absorbable forms characterized with the aid of chemically prepared standards [2]. This finding establishes that only deglycosylated 3-O-β-D-glucopyranosyl derivatives—not the native bisdesmosidic platycosides—reach systemic circulation following oral intake [1][3].

Oral bioavailability Pharmacokinetics Metabolic fate

Antioxidant Capacity: TEAC Enhancement via Enzymatic Deglycosylation

The Trolox-equivalent antioxidant capacity (TEAC) assay demonstrated that enzymatic deglycosylation of platycosides to yield 3-O-β-D-glucopyranosyl derivatives resulted in significantly improved antioxidant values compared to the non-hydrolyzed precursor platycosides [1]. The TEAC values increased progressively as saponins were hydrolyzed, with the final deglycosylated 3-O-β-D-glucopyranosyl platycosides—including 3-O-β-D-glucopyranosylplatycodigenin—exhibiting the highest antioxidant capacity among the tested forms [2]. This enhancement was consistently observed across platycodigenin-type, polygalacic acid-type, and platyconic acid-type saponin series [1][3].

Antioxidant Radical scavenging TEAC assay

Tyrosinase Inhibitory Activity: Whitening Effect Enhancement Post-Deglycosylation

In comparative tyrosinase inhibition assays relevant to skin-whitening and cosmetic applications, deglycosylated 3-O-β-D-glucopyranosyl platycosides—including 3-O-β-D-glucopyranosylplatycodigenin—demonstrated higher inhibitory activities than their precursor glycosylated platycosides [1]. The study evaluated tyrosinase inhibition as a functional readout of whitening potential, with the biotransformed (pectinase-treated) extract containing elevated levels of 3-O-β-D-glucopyranosyl platycosides exhibiting superior activity relative to the untreated extract [2]. This activity enhancement is attributed to the reduced steric hindrance and improved enzyme-accessibility of the deglycosylated saponin structure [1][3].

Tyrosinase inhibition Whitening activity Cosmetic ingredient

Optimal Application Scenarios for 3-O-β-D-Glucopyranosylplatycodigenin Based on Evidence


Anti-Fibrotic Screening Using HSC-T6 Hepatic Stellate Cell Model

3-O-β-D-Glucopyranosylplatycodigenin is optimally employed as a moderate-activity reference compound in hepatic fibrosis screening programs utilizing the HSC-T6 cell line. Its established anti-proliferative IC50 of 13.36 μM against activated hepatic stellate cells provides a quantifiable benchmark for evaluating novel anti-fibrotic candidates [1]. Unlike the more potent but also more haemolytically aggressive platycodin D (IC50 <10 μM), this compound offers a balanced activity-toxicity profile suitable for establishing dose-response relationships without excessive membrane-disruptive confounding effects [2][3].

In Vivo Pharmacokinetic and Bioavailability Studies of Orally Administered Saponins

For investigations of saponin oral bioavailability and metabolic fate, 3-O-β-D-glucopyranosylplatycodigenin serves as an essential analytical standard and a directly relevant test article. Unlike native bisdesmosidic platycosides, which fail to enter systemic circulation intact, 3-O-β-D-glucopyranosyl platycosides are unambiguously detectable in plasma following oral administration [1]. This compound is therefore the appropriate selection for studies requiring systemic exposure, pharmacokinetic profiling, or metabolite identification where the more common platycodin D or platycoside E would be inappropriate surrogates [2][3].

Anti-Inflammatory Lead Optimization and LOX Inhibitor Development

In anti-inflammatory drug discovery programs targeting the lipoxygenase (LOX) pathway, 3-O-β-D-glucopyranosylplatycodigenin represents a structurally simplified lead scaffold with validated LOX inhibitory activity superior to that of precursor glycosides [1]. Its deglycosylated structure facilitates further synthetic derivatization while maintaining measurable anti-inflammatory efficacy at 4 μM concentration. Procurement of this specific compound—rather than complex platycoside mixtures—enables precise structure-activity relationship studies where incremental glycosylation changes are the independent variable under investigation [2][3].

Cosmetic Formulation Development for Tyrosinase Inhibition and Skin Whitening

For cosmetic research and topical formulation development targeting melanogenesis inhibition, 3-O-β-D-glucopyranosylplatycodigenin offers quantifiably enhanced tyrosinase inhibitory activity relative to more heavily glycosylated platycosides [1]. This evidence supports its preferential procurement over generic Platycodon extracts or complex saponin mixtures when the development objective is maximizing whitening efficacy per unit mass. The compound's defined molecular structure (C36H58O12, MW 682.84) and availability as an HPLC-verified standard (≥98% purity) further enable reproducible formulation and quality control [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-beta-D-Glucopyranosylplatycodigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.